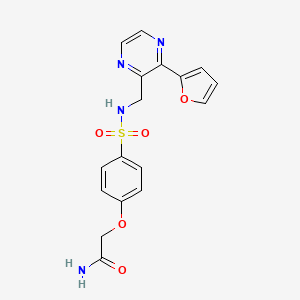
2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various acetamide derivatives, including those with sulfonamide groups, has been explored in recent studies. One such study describes the synthesis of novel urea, sulfonamide, and acetamide derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, which were characterized using NMR and LC-MS analysis . Another research effort reports the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides through a one-pot three-component process, highlighting the efficiency of DBU as a catalyst in ethanol . These methods emphasize the importance of mild reaction conditions and environmental considerations in the synthesis of acetamide compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been investigated using various spectroscopic techniques and computational methods. In one study, the structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were examined using XRD, FT-IR, NMR, and DFT calculations, revealing insights into the molecule's stability and charge transfer . Another study conducted quantum mechanical calculations on a sulfonyl phenyl acetamide, analyzing its electronic structure and physicochemical parameters, which indicated the molecule's chemical reactivity .
Chemical Reactions Analysis
The reactivity of phenoxyacetamide derivatives has been explored, with one study detailing the conversion of phenoxyacetamide into sulfonyl chloride, sulfonamide, and sulfonohydrazide derivatives . This research also discussed the challenges encountered in chlorosulfonating certain phenoxyacetic acids, providing a deeper understanding of the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely tied to their molecular structure and synthesis. The studies mentioned provide a comprehensive view of these properties through experimental and computational analyses. For instance, the hyperpolarizability of 2-phenyl-N-(pyrazin-2-yl)acetamide suggests potential applications in nonlinear optics . Additionally, the antimicrobial activities of the synthesized acetamide derivatives against various bacterial and fungal strains have been evaluated, demonstrating their potential as antimicrobial agents .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Novel Coordination Complexes : A study explored pyrazole-acetamide derivatives for their ability to form coordination complexes with Co(II) and Cu(II), leading to various supramolecular architectures through hydrogen bonding interactions. These complexes showed significant antioxidant activity, indicating potential for similar structures to be used in designing compounds with antioxidant properties (Chkirate et al., 2019).
Antimicrobial Agents
Synthesis and Antimicrobial Evaluation : Research on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated potential antimicrobial applications. This study suggests that compounds with similar structures could be designed as antimicrobial agents, contributing to the development of new drugs (Darwish et al., 2014).
Heterocyclic Volatiles in Food Chemistry
Formation of Heterocyclic Volatiles : An investigation into the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide revealed the production of complex mixtures of volatile compounds. Such studies highlight the potential for compounds with furan moieties in understanding flavor formation in foods (Whitfield & Mottram, 2001).
Pyrolysis Products
Acetamidofurans from Pyrolysis : Research on the pyrolysis of N-acetylglucosamine identified acetamidofurans as unique products, suggesting potential applications in identifying chitin in biological or geochemical samples. This indicates that studying the pyrolysis products of similar compounds could offer insights into environmental or biological analysis (Franich et al., 1984).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.
Pharmacokinetics
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in effective concentrations.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they lead to the inhibition of the bacteria’s growth.
Propiedades
IUPAC Name |
2-[4-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c18-16(22)11-26-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-25-15/h1-9,21H,10-11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCDQFGLWRACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

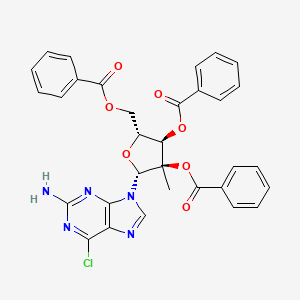

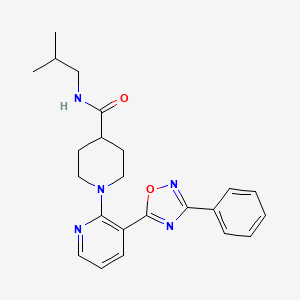

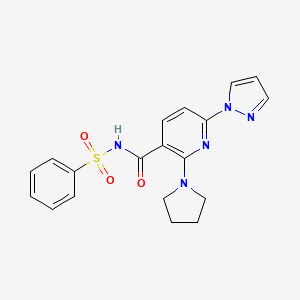
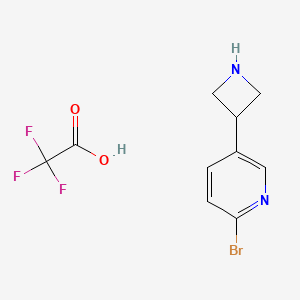
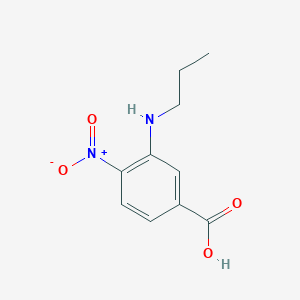


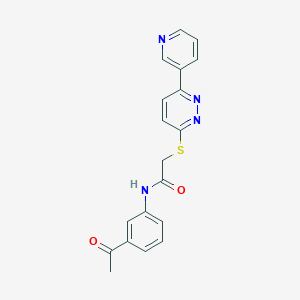
![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)
![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)
![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)
